molecular formula C16H16ClN5O2 B2584439 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)acetamide CAS No. 2034524-04-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2584439
CAS RN: 2034524-04-2
M. Wt: 345.79
InChI Key: AXOQCSLBORPCPS-UHFFFAOYSA-N
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Description

The compound contains a triazolopyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities. The triazolopyrimidine core is often found in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be based on the triazolopyrimidine core, with additional propyl and chlorophenoxy groups attached. The exact structure would depend on the positions of these groups on the core .


Chemical Reactions Analysis

Triazolopyrimidines can participate in various chemical reactions, but the exact reactions would depend on the substituents present on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-chlorophenoxy)acetamide falls within a broader category of compounds known for their unique chemical structures and potential biochemical applications. Research has demonstrated the synthesis of related triazolopyrimidine derivatives through various chemical reactions, showcasing their versatility and potential for modification (Lahmidi et al., 2019; Dollé et al., 2008). These processes often involve the condensation of amino triazole with various reagents to yield pyrimidinones, which can be further treated to produce the desired triazolopyrimidine derivatives.

Biological Activities and Applications

The triazolopyrimidine derivatives have been explored for a variety of biological activities, including antimicrobial, antimalarial, and potential antitumor properties. For instance, compounds within this chemical family have shown activity against various microbial strains, indicating their potential as antimicrobial agents (Kumara et al., 2013). Similarly, certain derivatives have exhibited antimalarial effects, offering a pathway for the development of new antimalarial therapies (Werbel et al., 1973). Additionally, the exploration of triazolopyrimidines as microtubule-active compounds has revealed their potential in cancer research, with some showing in vivo antitumor activity (Beyer et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its properties, and investigating its mechanism of action .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c17-13-3-5-14(6-4-13)24-10-15(23)18-7-1-2-12-8-19-16-20-11-21-22(16)9-12/h3-6,8-9,11H,1-2,7,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOQCSLBORPCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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